tert-Butyl bis(2-aminoethyl)carbamate

Descripción

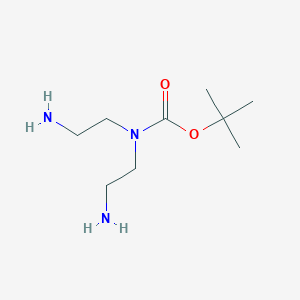

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N,N-bis(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKTMXRWZVRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237830 | |

| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556082-02-1 | |

| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N,N-bis(2-aminoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Bis 2 Aminoethyl Carbamate and Its Analogs

Direct Synthesis Approaches

Direct approaches involve the introduction of the carbamate (B1207046) functionality in a minimal number of steps, often through the direct reaction of the amine with a carbonyl source.

Amine Reactivity with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for Boc-Protection

The most prevalent method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgchemicalbook.com This reagent is widely used in organic synthesis to introduce the tert-butoxycarbonyl (Boc) protecting group onto amino groups. chemicalbook.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This results in the formation of a carbamate and the release of tert-butoxide and carbon dioxide. smolecule.com

The protection of amines with Boc₂O can be performed under various conditions. A common method involves carrying out the reaction in an aqueous medium with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base. wikipedia.org For polyamines like diethylenetriamine (B155796), the parent compound for tert-Butyl bis(2-aminoethyl)carbamate, achieving selective protection can be challenging. Controlling the stoichiometry of the reagents is critical. To synthesize the N,N'-bis-Boc protected product, a molar excess of Boc₂O is typically used. Conversely, mono-protection of a diamine is often achieved by using a large excess of the diamine relative to the Boc anhydride. orgsyn.orgresearchgate.net

The reaction can also be conducted under catalyst-free conditions in a water-acetone mixture, providing excellent yields and short reaction times without competitive side reactions like the formation of isocyanates or ureas. nih.gov

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| Ethylenediamine (B42938) | Boc₂O | MgO | Dioxane/Water | RT, 16h | tert-Butyl (2-aminoethyl)carbamate | - | prepchem.com |

| 2-bromo-6-(pyrrolidin-2-yl)pyridine | Boc₂O (5 eq) | None | Dichloromethane (B109758) (DCM) | - | tert-butyl 2-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate | - | mychemblog.com |

| 3-Aminopropylene | Boc₂O | NaOH (aq) | Tetrahydrofuran (THF) | 0°C | tert-butyl (prop-2-en-1-yl)carbamate | - | mychemblog.com |

| Various Amines | Boc₂O | None | Water-Acetone | RT | N-Boc Amine | Excellent | nih.gov |

| Bis(2-chloroethyl)amine (B1207034) HCl | Boc₂O | Triethylamine | Dichloromethane (DCM) | RT, 24h | tert-Butyl bis(2-chloroethyl)carbamate | 100% | chemicalbook.com |

Alternative Alkoxycarbonylation Reagents for Carbamate Formation

While Boc₂O is the most common reagent for Boc protection, several other alkoxycarbonylation agents can be used for carbamate formation. nih.gov These alternatives can be useful when different reactivity or selectivity is required.

Alternative reagents include:

Alkyl Phenyl Carbonates : Reagents like tert-butyl phenyl carbonate are effective for the selective mono-carbamate protection of diamines. orgsyn.org This method is efficient and avoids the need for a large excess of the diamine.

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) : This reagent has been used for similar transformations, but its application can be complicated by the need for strict temperature and pH control. orgsyn.org

O-alkyl-O'-(N-succinimidyl) carbonates : These are another class of reagents for carbamate synthesis, though they may also require careful control of reaction conditions. orgsyn.org

Chloroformates : The use of alkyl chloroformates is a traditional method for carbamate synthesis. orgsyn.orgresearchgate.net However, these reagents are often highly toxic (e.g., phosgene) and can lead to statistical mixtures of products when used with polyfunctional amines. orgsyn.orgresearchgate.net

Carbon Dioxide : As a green and non-toxic C1 source, carbon dioxide can react with amines to form carbamic acids, which can then be converted to carbamates. nih.govpsu.edu This method is an attractive alternative to phosgene-based routes. nih.gov

| Reagent Type | Example Reagent | Application | Advantages/Disadvantages | Reference(s) |

| Alkyl Phenyl Carbonate | tert-Butyl phenyl carbonate | Selective mono-protection of diamines | Efficient, avoids excess diamine | orgsyn.org |

| Oxime-based | BOC-ON | Boc protection of amines | Requires strict temperature/pH control | orgsyn.org |

| Succinimidyl Carbonate | O-tert-butyl-O'-(N-succinimidyl) carbonate | Boc protection of amines | May require strict condition control | orgsyn.org |

| Chloroformate | Isobutyl chloroformate | General carbamate synthesis | Can be toxic; may give product mixtures | orgsyn.orggoogle.com |

| Gaseous Reagent | Carbon Dioxide (CO₂) | Green synthesis of carbamates | Environmentally benign, non-toxic | nih.govpsu.edu |

Curtius Rearrangement and Hofmann Rearrangement Variants for Carbamate Synthesis

Rearrangement reactions provide an alternative pathway to carbamates by forming an isocyanate intermediate, which is then trapped by an alcohol.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com The isocyanate can then be trapped by a nucleophile. When an alcohol like tert-butanol (B103910) is used, a tert-butyl carbamate is formed. nih.gov The acyl azide precursor is typically generated from a carboxylic acid. organic-chemistry.orgorgsyn.org A one-pot method involves reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates the acyl azide in situ. This intermediate then undergoes the Curtius rearrangement, and the resulting isocyanate is trapped to yield the Boc-protected amine. organic-chemistry.orgorgsyn.org This rearrangement proceeds with retention of the stereochemistry of the migrating group. nih.gov

Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is typically carried out using bromine and a strong base. tcichemicals.com Similar to the Curtius rearrangement, the isocyanate intermediate can be trapped with an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com For instance, using tert-butyl alcohol as the trapping agent yields a Boc-protected amine. wikipedia.org Modified procedures for this rearrangement exist, such as using N-bromoacetamide and a lithium base, which can provide methyl and benzyl (B1604629) carbamates in high yields. organic-chemistry.org An electrochemical variant mediated by sodium bromide has also been developed as a greener alternative that avoids highly corrosive and toxic halogens. rsc.org

Indirect Synthetic Pathways

Indirect pathways involve multiple transformations to construct the target molecule, often by building the carbon-nitrogen backbone first or by modifying a partially protected precursor.

Multi-Step Synthesis from Precursors

The synthesis of this compound and its analogs can be achieved through multi-step sequences that allow for greater control over the final structure. One such strategy involves the synthesis of a precursor like tert-butyl bis(2-chloroethyl)carbamate. This intermediate can be synthesized by reacting bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate in the presence of a base like triethylamine. chemicalbook.com The resulting N-Boc protected bis(chloroethyl)amine can then be subjected to further reactions, such as nucleophilic substitution with an amine, to build the final polyamine structure.

Another multi-step approach involves constructing a polyamine scaffold through solid-phase synthesis of the corresponding oxopolyamines, followed by reduction. mdpi.com This methodology allows for the selective protection of primary and secondary amino groups, enabling the controlled synthesis of complex polyamine derivatives. mdpi.com

Derivatization from Mono-Boc Protected Diamines

An important indirect route to N,N'-disubstituted polyamine carbamates involves the use of selectively mono-protected diamines as starting materials. For example, tert-butyl (2-aminoethyl)carbamate, or mono-Boc-ethylenediamine, is a key building block. orgsyn.orgprepchem.comrsc.org This compound can be synthesized by reacting an excess of ethylenediamine with di-tert-butyl dicarbonate or by using reagents like tert-butyl phenyl carbonate for more controlled mono-protection. orgsyn.orgresearchgate.net

Once the mono-protected diamine is obtained, the free primary amino group is available for further functionalization. rsc.orgnih.gov For instance, the free amine can undergo reactions such as:

Alkylation : Reaction with alkyl halides to introduce substituents.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. rsc.orgnih.gov

Acylation : Reaction with acyl chlorides or anhydrides to form amides. rsc.org

Following the modification of the free amino group, a second Boc group can be introduced, or the existing Boc group can be removed to allow for further derivatization at the other end of the molecule, providing a versatile strategy for synthesizing unsymmetrically substituted polyamine derivatives.

Chemo- and Regioselective Functionalization Strategies in Polyamines

The synthesis of functional polyamine derivatives often requires the selective protection of specific amino groups within the molecule. orgsyn.org This challenge has been addressed through various multi-step procedures designed to strategically introduce protecting groups. thieme-connect.com The tert-butoxycarbonyl (Boc) group is a prevalent choice for amine protection in non-peptide chemistry due to its stability in basic conditions and its straightforward removal under acidic conditions. smolecule.comnih.gov

A significant challenge in polyamine chemistry is achieving selectivity between primary and secondary amines or among different primary amines within the same molecule. thieme-connect.com An economical, practical, and versatile method for the selective Boc, Cbz, and Alloc protection of polyamines utilizes alkyl phenyl carbonates. thieme-connect.comresearchgate.net Research has shown that secondary amines react much more slowly than primary amines with these reagents. thieme-connect.com This kinetic difference allows for the chemoselective carbamate protection of primary amino groups in high yields while leaving secondary amino groups untouched. thieme-connect.com The reactions are typically performed at room temperature in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF), using 1.1 equivalents of the alkyl phenyl carbonate per primary amino group, followed by a simple aqueous workup. thieme-connect.com

This methodology also enables the regioselective protection of primary amines located on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon, with the former being preferentially protected in high yields. orgsyn.orgthieme-connect.com Furthermore, elegant methods have been developed for the strategic protection of symmetrical polyamines like spermine (B22157). nih.gov One such strategy involves reacting spermine with a stoichiometric amount of 2-hydroxybenzaldehyde to form a Schiff's base at one terminus, followed by Boc protection of the remaining three amino groups. nih.gov Subsequent removal of the 2-hydroxybenzimide group with methoxyamine yields the tri-Boc-protected spermine with a single free terminal amino group, available for further functionalization. nih.gov

| Strategy | Reagent | Selectivity Achieved | Typical Conditions | Source(s) |

|---|---|---|---|---|

| Chemoselective Protection | Alkyl Phenyl Carbonates (e.g., tert-Butyl Phenyl Carbonate) | Protects primary amines in the presence of secondary amines. | CH2Cl2 or DMF, Room Temperature | thieme-connect.com |

| Regioselective Protection (Symmetrical Polyamines) | 1. 2-Hydroxybenzaldehyde 2. Di-tert-butyl dicarbonate (Boc2O) 3. Methoxyamine | Allows for the isolation of a polyamine with a single unprotected terminal primary amine. | Multi-step; includes Schiff's base formation, Boc protection, and deprotection. | nih.gov |

| Regioselective Protection (Unsymmetrical Diamines) | Alkyl Phenyl Carbonates | Protects primary amines on primary carbons over those on secondary/tertiary carbons. | Ethanol, Room Temperature to Reflux | orgsyn.org |

Large-Scale and Industrial Synthesis Considerations

Transitioning synthetic methodologies from the laboratory to an industrial scale introduces critical considerations regarding scalability, cost, and environmental impact.

For a synthetic route to be industrially viable, it must be scalable, providing consistent yield and purity at larger volumes. Methodologies that rely on simple, robust reaction conditions and avoid complex purification techniques are highly desirable. The use of alkyl phenyl carbonates for selective protection is advantageous for large-scale preparations as the purification often involves simple extraction and does not require column chromatography. orgsyn.org One procedure describes a synthesis yielding 59–65% of the mono-protected product on a 0.33 molar scale, demonstrating its applicability for large laboratory-scale work. orgsyn.org

Another common method involves the use of di-tert-butyl dicarbonate (Boc₂O) with the polyamine. chemicalbook.com A described synthesis of a related compound, tert-butyl N,N-bis(2-chloroethyl)carbamate, yielded 133 g (98% yield) of the product using a straightforward procedure involving liquid-liquid separation and drying with anhydrous sodium sulfate, indicating good scalability. chemicalbook.com In contrast, while solid-phase synthesis is valuable for generating libraries of polyamine conjugates, it is often less suitable for bulk manufacturing compared to solution-phase synthesis due to factors like resin capacity and cost. researchgate.net The handling of reagents and catalysts is also a key factor; for instance, while palladium-catalyzed debenzylation is considered a safe and highly scalable chemistry, the catalyst can be pyrophoric when dry and requires careful handling. fishersci.co.uk

A thorough cost-benefit analysis is essential for selecting an industrial synthesis route, weighing the cost of raw materials, reagents, solvents, energy, and waste disposal against the benefits of yield, purity, and process efficiency. wur.nl

The most widely used procedure for mono-Boc protection of diamines often employs a large excess of the diamine relative to di-tert-butyl dicarbonate to achieve a high yield with respect to the dicarbonate. orgsyn.org This approach is economically unattractive if the diamine is a valuable or expensive intermediate. orgsyn.org In such cases, alternative methods that use a 1:1 stoichiometry are far more cost-effective. orgsyn.org

The use of alkyl phenyl carbonates presents an economical and practical alternative. thieme-connect.comresearchgate.net This method avoids the need for an excess of the polyamine, making it highly efficient with respect to the amine starting material. thieme-connect.com The avoidance of column chromatography significantly reduces costs associated with solvents, silica (B1680970) gel, labor, and time, making it a more favorable industrial process. orgsyn.org While solid-phase synthesis facilitates the removal of excess reagents and byproducts, the high cost of resins and linkers can make it less economical for large-scale production of a single compound compared to optimized solution-phase routes. researchgate.net

| Parameter | Route 1: Excess Diamine + Boc₂O | Route 2: Alkyl Phenyl Carbonate |

|---|---|---|

| Reagent Stoichiometry | Large excess of diamine required. | Near 1:1 stoichiometry. |

| Cost-Effectiveness (Amine) | Low, especially if the diamine is valuable. orgsyn.org | High; efficient use of the amine. thieme-connect.com |

| Purification Method | May require extensive purification to remove excess diamine. | Simple aqueous workup; often avoids chromatography. orgsyn.org |

| Overall Cost | Potentially high due to raw material waste and complex purification. | Lower due to efficient reagent use and simpler purification. thieme-connect.comresearchgate.net |

Modern chemical manufacturing places a strong emphasis on green chemistry to minimize environmental impact. nih.gov This involves using less hazardous chemicals, employing safer solvents, designing energy-efficient processes, and reducing waste. google.com

Several advancements in the synthesis of Boc-protected amines align with green chemistry principles. A notable development is an eco-friendly protocol for N-Boc protection that proceeds under catalyst-free conditions using a water-acetone mixture at room temperature. nih.gov This method significantly reduces the reliance on volatile organic compounds (VOCs) and avoids potentially toxic catalysts. nih.gov Another approach uses low-toxicity solvents like ethyl acetate (B1210297) and adjusts reaction sequences to avoid the generation of by-products that complicate waste treatment, thereby reducing environmental pollution. google.com

Deprotection Strategies and Mechanisms for Tert Butyl Bis 2 Aminoethyl Carbamate

Acid-Mediated Boc-Deprotection

Acid-mediated cleavage is the most common method for the deprotection of Boc-protected amines, including tert-Butyl bis(2-aminoethyl)carbamate. fishersci.co.ukjk-sci.comacsgcipr.org This process is typically efficient and proceeds under relatively mild conditions at room temperature. fishersci.co.uk The choice of acid and solvent can be tailored to the specific requirements of the synthetic route, particularly when other acid-sensitive functional groups are present.

Trifluoroacetic acid (TFA) is a strong organic acid frequently used for Boc deprotection due to its effectiveness and the volatility of its byproducts, which simplifies purification. jk-sci.comtotal-synthesis.com The reaction is typically carried out by treating the Boc-protected compound with either neat TFA or a solution of TFA in a suitable solvent, most commonly dichloromethane (B109758) (DCM). jk-sci.com Standard protocols often involve solutions of 20-50% TFA in DCM, with reaction times ranging from 30 minutes to a few hours at room temperature to ensure complete removal of both Boc groups. researchgate.net

The general procedure involves dissolving the this compound in DCM, followed by the addition of TFA. The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC). Upon completion, the volatile TFA and DCM are removed in vacuo, often yielding the deprotected diamine as a TFA salt. jkchemical.com An aqueous workup with a base, such as sodium bicarbonate, may be necessary to neutralize the salt and isolate the free diamine. fishersci.co.uk

| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 0.5 - 2 hours |

| Neat TFA | None | 100% | Room Temperature | < 1 hour |

Hydrochloric acid (HCl) serves as a common and cost-effective alternative to TFA for Boc deprotection. researchgate.netrsc.org It is typically used as a solution in an organic solvent, such as dioxane, methanol, or ethyl acetate (B1210297), to ensure the solubility of the protected amine. researchgate.netresearchgate.net A 4 M solution of HCl in dioxane is a widely used reagent that can achieve complete deprotection of Boc groups, often within 30 minutes at room temperature. researchgate.net

The mechanism is analogous to that of TFA-mediated deprotection. Following the reaction, the solvent is evaporated, yielding the diethylenetriamine (B155796) as its hydrochloride salt. acs.org This can be used directly in subsequent steps or neutralized with a base to provide the free amine. The choice of HCl is particularly prevalent in large-scale syntheses where cost is a significant factor. Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.org

| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Hydrogen Chloride (HCl) | Dioxane | 4 M | Room Temperature | 0.5 - 1 hour |

| Hydrogen Chloride (HCl) | Methanol | ~1-6 M | Room Temperature | 1 - 12 hours |

The mechanism of acid-mediated Boc deprotection proceeds through a series of well-understood steps. jkchemical.com Initially, the carbonyl oxygen of the carbamate (B1207046) is protonated by the acid (e.g., TFA or HCl). jkchemical.com This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. jk-sci.comacs.org The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free primary amine. jk-sci.comjkchemical.com In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). jkchemical.comacs.org

A significant challenge in Boc deprotection is the reactivity of the electrophilic tert-butyl cation. acsgcipr.org This cation can react with nucleophilic sites within the substrate molecule or other species present in the reaction mixture, leading to undesired side products through alkylation. acsgcipr.orgorganic-chemistry.org To mitigate this, "scavengers" are often added to the reaction mixture. organic-chemistry.org These are nucleophilic species designed to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (B1312306) (TIS). researchgate.net For polyamines, where the deprotected amine itself is nucleophilic, the use of scavengers can be particularly important to prevent N-alkylation side reactions.

Thermal Deprotection Methods

Thermal cleavage offers an alternative, reagent-free method for Boc deprotection. acsgcipr.org This approach is considered a "green" chemistry alternative as it avoids the use of strong acids and chlorinated solvents. acsgcipr.org The deprotection is achieved by heating the Boc-protected compound, which induces fragmentation to yield the free amine, carbon dioxide, and isobutylene (B52900). acsgcipr.org

However, this method typically requires high temperatures, often in the range of 150 °C or higher, to achieve a practical reaction rate. acsgcipr.org Such high temperatures may not be suitable for thermally sensitive molecules. The reaction can be performed neat or in a high-boiling solvent. Recent advancements have utilized continuous flow reactors, which allow for precise temperature control and short residence times at high temperatures (e.g., 240-300 °C), enhancing the efficiency and selectivity of thermal deprotection. nih.gov For bis-Boc protected polyamines, careful control of the temperature in a flow system can potentially allow for selective deprotection, as different types of N-Boc groups (e.g., aryl vs. alkyl) exhibit different thermal lability. acs.orgnih.gov

Chemoselective Deprotection in the Presence of Other Protecting Groups

In the synthesis of complex molecules, it is often necessary to deprotect one amine while leaving other protected groups intact—a strategy known as orthogonal protection. The Boc group's acid lability makes it orthogonal to groups that are cleaved under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. fishersci.co.uk Therefore, the Boc groups on a this compound moiety can be selectively removed with an acid like TFA without affecting a Cbz or Fmoc group present on the same molecule. fishersci.co.uk

Achieving selective mono-deprotection of the two identical Boc groups on this compound is challenging due to their equivalent reactivity. However, selective deprotection can sometimes be achieved by carefully controlling reaction conditions, such as using a limited amount of acid or very short reaction times, though this often results in a mixture of starting material, mono-deprotected, and di-deprotected products.

More sophisticated strategies for achieving selectivity involve modifying the substrate. For instance, in a larger molecule containing the bis-Boc protected diethylenetriamine core, the electronic or steric environment of the two Boc groups might differ enough to allow for selective cleavage. Furthermore, studies on other bis-Boc diamines have shown that temperature control in continuous flow thermal deprotection can selectively cleave one Boc group over another if their chemical environments are different (e.g., aryl vs. alkyl N-Boc). acs.orgnih.gov Lewis acids, such as zinc bromide (ZnBr₂), have also been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact, suggesting another potential avenue for achieving chemoselectivity in more complex polyamine derivatives. jk-sci.comjkchemical.com

Applications of Tert Butyl Bis 2 Aminoethyl Carbamate As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of tert-butyl bis(2-aminoethyl)carbamate stems from its role as a difunctional monomer or linker. The two primary amines serve as reactive handles for chain extension, cyclization, or attachment to other molecular scaffolds.

The structure of this compound is ideally suited for the iterative synthesis of higher-order polyamines and the construction of dendrimers. The two terminal primary amines can react with electrophiles, while the Boc-protected core allows for controlled branching.

In polyamine synthesis, it can be used in a divergent approach. The primary amines are first reacted, for example, with an acryloyl derivative, followed by reduction. Subsequent deprotection of the Boc group reveals a new secondary amine, which, along with the newly formed secondary amines, can be further elaborated. This step-wise process allows for the precise construction of linear or branched polyamine chains with specific lengths and functionalities.

In the field of dendrimer chemistry, this compound serves as a valuable branching unit. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of poly(amidoamine) (PAMAM) dendrimers, for instance, involves the iterative reaction of amines with esters. nih.gov this compound can act as a core or a branching component, where the two primary amines react to form one generation, and subsequent deprotection of the central amine provides a site for the next layer of branching.

Table 1: Iterative Dendrimer Growth Using a Diamine Building Block

| Generation | Reaction Step | Resulting Structure |

|---|---|---|

| G0 (Core) | Initial Building Block | Two reactive primary amine sites available for growth. |

| G1 | 1. Michael addition with methyl acrylate. 2. Amidation with ethylenediamine (B42938). | Four primary amine terminal groups are created. | | G2 | Repeat steps from G1. | Eight primary amine terminal groups are created. |

The diethylenetriamine (B155796) backbone, which forms the core of this compound, is a common structural motif in many biologically active compounds. The temporary protection of the central nitrogen atom by the Boc group is a key strategy that enables chemists to selectively modify the terminal amines without interference from the central one.

This intermediate is used to synthesize linkers that can connect two or more different pharmacophores, creating multi-target drugs or improving pharmacokinetic properties. For example, a related compound, tert-butyl bis(2-chloroethyl)carbamate, is a derivative of bis(2-chloroethyl)amine (B1207034), a DNA alkylating agent used in cancer therapy. chemicalbook.com The Boc-protected intermediate allows for the controlled synthesis of derivatives with modified solubility, toxicity, or targeting capabilities before revealing the active nitrogen mustard group. chemicalbook.com

Carbamate (B1207046) derivatives have long been used in the agricultural industry as pesticides and herbicides. The versatility of this compound makes it a useful precursor for creating more complex and potentially more selective agrochemicals. By reacting the terminal amines with moieties known to have biological activity, novel compounds can be synthesized. The central part of the molecule can act as a flexible spacer, positioning the active groups for optimal interaction with their biological targets. Related intermediates, such as tert-butyl N-(2-bromoethyl)carbamate, are known to be employed in the development of specialty agrochemicals. guidechem.com

In material science, the difunctional nature of this compound makes it an excellent monomer for the synthesis of functional polymers. guidechem.com The two primary amines can participate in polymerization reactions to create a variety of materials.

For instance, reaction with diacyl chlorides leads to the formation of polyamides, while reaction with diisocyanates produces polyureas. The presence of the Boc-protected secondary amine within the polymer backbone is a key feature. After polymerization, this protecting group can be removed under acidic conditions to expose the secondary amine. This newly available functional group can be used for post-polymerization modification, such as cross-linking to enhance the material's mechanical properties, or for grafting side chains to tailor surface properties like hydrophilicity or biocompatibility.

Table 2: Polymer Synthesis from this compound

| Co-monomer | Polymer Type | Potential Post-Polymerization Modification |

|---|---|---|

| Diacyl Chloride | Polyamide | Cross-linking, grafting of side chains. |

| Diisocyanate | Polyurea | Introduction of charged groups, attachment of bioactive molecules. |

| Diepoxide | Epoxy Resin | Curing/hardening, altering surface energy. |

Utilization in Medicinal Chemistry

The unique structural features of this compound make it a versatile scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents.

The compound serves as a central scaffold for building novel drug candidates. smolecule.com Its diethylenetriamine backbone can function as a chelating agent for metal ions, which is relevant for the design of diagnostic imaging agents or drugs that target metalloenzymes. The ability to functionalize the two primary amines with different substituents allows for the creation of combinatorial libraries of compounds for high-throughput screening.

Furthermore, the carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets. nih.govresearchgate.net By incorporating this building block, medicinal chemists can design molecules with improved stability and pharmacokinetic profiles. The flexible linker can connect a targeting moiety to a cytotoxic payload in antibody-drug conjugates or link small molecules to PROTACs (proteolysis-targeting chimeras).

Development of Targeted Drug Delivery Systems

The structural attributes of this compound make it a valuable component in the design of sophisticated drug delivery systems. Its potential lies in its utility as a linker or spacer molecule to conjugate therapeutic agents to targeting moieties, such as antibodies, in antibody-drug conjugates (ADCs). The development of ADCs is a pivotal strategy in cancer therapy, aiming to deliver highly potent cytotoxic drugs directly to tumor cells while minimizing systemic toxicity. nih.gov

The linker is a critical component in an ADC, connecting the antibody to the cytotoxic payload and must remain stable in circulation but release the payload specifically in the target tissue. nih.gov Carbamate-based linkers are among those explored for their controlled release properties. For instance, the widely used valine-citrulline-p-aminobenzyl carbamate (ValCitPABC) linker system is designed to be cleaved by lysosomal proteases like cathepsins, which are overexpressed in many cancer cells. mdpi.com Upon enzymatic cleavage of the peptide sequence, a self-immolative cascade is initiated, leading to the release of the free drug inside the target cell. mdpi.com

While direct use of this compound in clinically approved ADCs is not prominently documented, its diamine structure, once deprotected, is analogous to the types of spacers used to connect the cleavable unit to the antibody or the drug. The primary amine functionalities offer reactive sites for conjugation, and the ethylene (B1197577) spacing can influence the physicochemical properties, such as solubility and steric hindrance, of the final conjugate. The design of such linkers is a key challenge in ADC development, with the goal of achieving a balance between stability in the bloodstream and efficient cleavage at the target site. nih.gov

| Linker Type | Cleavage Mechanism | Representative Example | Role of Diamine Moieties |

| Enzyme-cleavable | Protease (e.g., Cathepsin B) | Valine-Citrulline-PABC | Spacing between drug and cleavable unit |

| Acid-cleavable | Low pH environment of tumors/lysosomes | Hydrazone linkers | Attachment points for drug or targeting ligand |

| Disulfide-cleavable | High glutathione (B108866) concentration in cells | SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) | Part of the reducible disulfide bond structure |

Integration into Peptidomimetics and Bioconjugates

This compound serves as a valuable building block in the synthesis of peptidomimetics and for bioconjugation applications. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The diamine structure of this compound, after removal of the Boc protecting group, can be incorporated into peptide-like chains to introduce flexibility or to act as a scaffold for attaching other functional groups.

The Boc protecting group is a cornerstone of modern peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain. researchgate.net The presence of a Boc group in this compound makes it compatible with standard solid-phase or solution-phase peptide synthesis protocols. Once integrated into a larger molecule, the primary amine groups can be further functionalized.

In the field of bioconjugation, which involves the chemical linking of two or more molecules where at least one is a biomolecule, the amine groups of deprotected this compound provide reactive handles for attachment to proteins, nucleic acids, or other biomolecules. This is useful for creating probes, diagnostic agents, or therapeutic conjugates. The ethylene diamine backbone can act as a spacer to separate the conjugated molecules, which can be important for maintaining the biological activity of each component.

| Application | Role of this compound | Key Structural Feature Utilized |

| Peptidomimetics | Building block for non-natural peptide backbones | Diamine scaffold, Boc-protected amine |

| Bioconjugation | Linker or spacer for attaching biomolecules | Primary amine groups for conjugation |

Applications in Advanced Materials Science

The chemical structure of this compound also lends itself to various applications in the field of advanced materials science. The presence of multiple reactive amine groups (after deprotection) allows it to be used as a monomer, cross-linker, or functionalizing agent in the synthesis of a wide range of polymers and materials with tailored properties.

Polymer Functionalization and Grafting

Polymer functionalization and grafting are techniques used to modify the surface or bulk properties of a polymer by introducing new functional groups. frontiersin.org The amine groups of deprotected this compound can be used to functionalize polymers through various chemical reactions. For example, it can be grafted onto polymers containing electrophilic groups, such as maleic anhydride-grafted polypropylene. cnr.it This process can improve properties like adhesion, dyeability, and biocompatibility.

The "grafting onto" approach involves attaching pre-formed polymer chains to a backbone polymer. frontiersin.org In this context, molecules derived from this compound could be attached to a polymer backbone to introduce primary amine functionalities. These amine groups can then serve as sites for further reactions, such as the attachment of bioactive molecules or the initiation of further polymerization reactions in a "grafting from" approach.

Design and Synthesis of High-Performance Materials

High-performance materials are characterized by their superior mechanical, thermal, and chemical properties. Diamines are fundamental building blocks for several classes of high-performance polymers, including polyamides and polyimides, as well as being essential components in epoxy resin systems. mdpi.comnih.gov After deprotection, this compound yields a triamine (diethylenetriamine), which can be used in these applications.

In epoxy resin systems, amines act as curing agents or hardeners, reacting with the epoxy groups to form a cross-linked thermoset network. nih.gov The structure of the amine curing agent significantly influences the properties of the final cured epoxy, such as its glass transition temperature, mechanical strength, and chemical resistance. nih.gov The triamine derived from the title compound can create a high cross-link density, leading to materials with high rigidity and thermal stability.

Furthermore, diamines are key monomers in the synthesis of polyamides (like Nylon) and polyamideimides through polycondensation reactions with dicarboxylic acids or dianhydrides, respectively. mdpi.comnih.gov These polymers are known for their excellent thermal stability and mechanical properties, making them suitable for demanding applications in the automotive, aerospace, and electronics industries. nih.gov

| Material Class | Role of Deprotected this compound | Resulting Material Properties |

| Epoxy Resins | Curing Agent/Hardener | High cross-link density, thermal stability, mechanical strength |

| Polyamides/Polyamideimides | Diamine Monomer | High thermal stability, good mechanical properties |

Integration into Porous Organic Polymers for Gas Capture

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable pore structures, making them promising candidates for applications such as gas storage and separation. The capture of carbon dioxide (CO2) from flue gas and other industrial sources is a critical area of research for mitigating climate change.

The performance of POPs in CO2 capture can be significantly enhanced by incorporating nitrogen-containing functional groups, such as amines, into their structure. These amine groups can interact with the acidic CO2 molecules through Lewis acid-base interactions, increasing the material's selectivity and uptake capacity for CO2.

This compound, after deprotection, can be used as a building block in the synthesis of POPs, introducing amine functionalities directly into the polymer framework. Alternatively, it can be used to functionalize existing POPs through post-synthetic modification. This involves grafting the amine-containing molecule onto the surface of the porous material. This approach has been shown to be effective in enhancing the CO2 capture performance of various porous materials, including metal-organic frameworks (MOFs) and other POPs. The density and type of amine groups can be tailored to optimize the material's performance for specific gas separation applications.

Mechanistic and Spectroscopic Investigations of Reactions Involving Tert Butyl Bis 2 Aminoethyl Carbamate

Reaction Mechanism Elucidation

The elucidation of the reaction mechanisms for the formation and hydrolysis of tert-butyl bis(2-aminoethyl)carbamate is essential for controlling its synthesis and degradation.

Detailed kinetic studies on the formation of this compound are not extensively reported in the literature. However, the kinetics of carbamate (B1207046) formation from primary amines and di-tert-butyl dicarbonate (B1257347) (Boc₂O) are generally understood to follow nucleophilic acyl substitution principles. The reaction rate is influenced by factors such as the nucleophilicity of the amine, the solvent, temperature, and the presence of catalysts. For the reaction of diethylenetriamine (B155796) with Boc₂O to form this compound, the primary amino groups are significantly more nucleophilic than the secondary amine, leading to preferential acylation at the terminal positions.

The hydrolysis of carbamates, including this compound, can proceed under both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the medium. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, on the other hand, proceeds through the formation of a tetrahedral intermediate initiated by hydroxide (B78521) ion attack on the carbonyl carbon. The stability of the tert-butyl carbamate group is a key feature, and its cleavage (de-protection) is a critical step in many synthetic sequences. The kinetics of N-Boc deprotection have been shown in some cases to exhibit a second-order dependence on the acid concentration.

Table 1: General Factors Influencing Carbamate Formation and Hydrolysis Kinetics

| Process | Influencing Factors | Expected Effect on Rate |

|---|---|---|

| Formation | Increased nucleophilicity of the amine | Increase |

| Use of aprotic polar solvents | Generally increases | |

| Increased temperature | Increase | |

| Presence of a base catalyst (e.g., DMAP) | Significant increase | |

| Hydrolysis | Strong acidic or basic conditions | Significant increase |

| Increased temperature | Increase |

The formation of this compound from diethylenetriamine and di-tert-butyl dicarbonate proceeds through a series of intermediates and transition states. The initial step involves the nucleophilic attack of one of the primary amino groups of diethylenetriamine on a carbonyl carbon of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. This intermediate is typically short-lived and collapses to form the mono-Boc protected product, along with tert-butanol (B103910) and carbon dioxide. The reaction then proceeds with the second primary amino group reacting in a similar fashion.

The reaction with the secondary amine is generally slower due to its lower nucleophilicity and greater steric hindrance. The transition states for these reactions involve the partial formation of the new N-C bond and the partial breaking of the C-O bond of the dicarbonate. In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), an even more reactive intermediate, the tert-butoxycarbonylpyridinium salt, is formed, which is then attacked by the amine.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the properties of molecules like this compound at the atomic level.

Computational methods can be used to predict the three-dimensional structure of this compound with high accuracy. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. Furthermore, due to the flexibility of the ethylenediamine (B42938) backbone and the rotational freedom around the N-C bonds, this compound can exist in multiple conformations.

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's behavior in solution and its ability to interact with other molecules. The bulky tert-butyl groups will have a significant impact on the preferred conformations, likely orienting themselves to minimize steric hindrance.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, computational methods can predict:

¹H and ¹³C NMR chemical shifts: These calculations can help in the assignment of peaks in experimentally obtained NMR spectra.

Infrared (IR) vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretching of the carbamate group and the N-H bending and stretching frequencies.

Table 2: Computationally Predicted Spectroscopic Data for a Related Boc-protected Amine

| Spectroscopic Data | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| ¹³C NMR (carbamate C=O) | ~156 ppm | ~156 ppm | |

| ¹H NMR (t-butyl) | ~1.4 ppm | ~1.4 ppm | |

| IR (C=O stretch) | ~1700 cm⁻¹ | ~1690 cm⁻¹ |

Note: These are typical values for Boc-protected amines and may vary slightly for the specific compound of interest.

Computational chemistry can be employed to map the energy profile of the reaction pathway for the formation of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. The energy profile provides valuable information about the reaction mechanism, including the activation energies for each step, which determine the reaction kinetics.

By modeling the reaction of diethylenetriamine with di-tert-butyl dicarbonate, it is possible to compare the energy barriers for the reaction at the primary versus the secondary amine, providing a theoretical basis for the observed selectivity. Similarly, the energy profiles for the acid- and base-catalyzed hydrolysis reactions can be calculated to understand the factors that influence the stability of the Boc protecting groups.

Ligand Binding and Interaction Studies

This compound is a versatile ligand in coordination chemistry due to its multiple binding sites. The molecule features two primary amine (-NH₂) groups and a carbamate functional group, all of which possess lone pairs of electrons capable of coordinating with metal ions. The flexible ethylene (B1197577) chains connecting these functional groups allow the ligand to adopt various conformations, enabling it to act as a bidentate or tridentate chelating agent.

In ligand binding studies, the primary amino groups are the most common coordination sites. They can bind to a single metal center, forming stable chelate rings, which is entropically favored over coordination by monodentate ligands. The nitrogen atom of the carbamate group can also participate in coordination, although it is generally a weaker donor than the primary amines. This allows the ligand to bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Advanced Spectroscopic Characterization in Reaction Monitoring

Spectroscopic techniques are indispensable for monitoring reactions involving this compound and for characterizing the resulting products. Techniques such as NMR, MS, FT-IR, and X-ray crystallography provide detailed information on reaction progress, product structure, purity, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for tracking the progress of reactions involving this compound and for elucidating the structure of its derivatives. Both ¹H and ¹³C NMR provide distinct signals for the different chemical environments within the molecule.

In a typical ¹H NMR spectrum of a related mono-Boc protected diamine, key signals include a singlet for the nine equivalent protons of the tert-butyl group around δ 1.44 ppm and multiplets for the methylene (B1212753) (-CH₂-) protons. scielo.org.mx The protons attached to nitrogen atoms (NH and NH₂) often appear as broad singlets. scielo.org.mx During a reaction, such as alkylation or acylation at the primary amine sites, new signals will appear, and existing signals will shift. For example, the transformation of a primary amine to a secondary amine or an amide will cause a downfield shift in the signal of the adjacent methylene protons. By integrating the signals of the reactant and product, the reaction conversion can be quantified over time.

¹³C NMR is equally informative. The spectrum of a mono-Boc protected precursor shows characteristic peaks for the quaternary and methyl carbons of the tert-butyl group (around δ 79.3 and δ 28.4 ppm, respectively) and a signal for the carbamate carbonyl carbon at approximately δ 156.3 ppm. scielo.org.mxresearchgate.net The methylene carbons appear in the δ 40-45 ppm region. researchgate.net Changes in these chemical shifts provide clear evidence of structural modifications. Variable temperature (VT) NMR studies can also be employed to investigate dynamic processes, such as the restricted rotation around the carbamate C-N bond. mst.eduresearchgate.net

Table 1: Representative NMR Spectroscopic Data for a Mono-Boc Protected Diamine Precursor

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | ~5.55 (br s) | Carbamate N-H | scielo.org.mx |

| ¹H | ~3.24 (d) | -CH₂-NH(Boc) | scielo.org.mx |

| ¹H | ~2.86 (br s) | -CH₂-NH₂ | scielo.org.mx |

| ¹H | 1.44 (s) | -C(CH₃)₃ | scielo.org.mx |

| ¹³C | ~156.3 | C=O (carbamate) | scielo.org.mxresearchgate.net |

| ¹³C | ~79.3 | -C(CH₃)₃ | scielo.org.mxresearchgate.net |

| ¹³C | ~41.8 | -CH₂-NH(Boc) | scielo.org.mxresearchgate.net |

| ¹³C | ~41.1 | -CH₂-NH₂ | scielo.org.mx |

| ¹³C | ~28.4 | -C(CH₃)₃ | scielo.org.mxresearchgate.net |

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and its reaction products, as well as for assessing their purity. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used to generate ions for analysis. kiku.dk

In the mass spectrum, the compound is expected to show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (219.31 g/mol ). A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) via a McLafferty-like rearrangement, resulting in a prominent [M-56]⁺ or [M+H-56]⁺ peak. reddit.com Another common fragmentation is the loss of the entire tert-butoxycarbonyl group (100 Da) or the tert-butyl group itself (57 Da). scielo.org.mx For instance, in the electron ionization mass spectrum of the related tert-butyl (2-aminoethyl)carbamate, a base peak is observed at m/z 57, corresponding to the stable tert-butyl cation. scielo.org.mx The presence of unexpected peaks can indicate impurities or side products, making MS an effective tool for purity assessment.

Table 2: Common Mass Spectrometry Fragments for Boc-Protected Amines

| Fragment Ion | Description | Reference |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | kiku.dk |

| [M-56]⁺ or [M+H-56]⁺ | Loss of isobutylene from the Boc group | reddit.com |

| [M-57]⁺ or [M+H-57]⁺ | Loss of the tert-butyl group | scielo.org.mx |

| [M-100]⁺ or [M+H-101]⁺ | Loss of the Boc group (cleavage of C-O bond) |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound and to monitor their transformation during a chemical reaction. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.

Key characteristic absorption bands for this compound include:

N-H Stretching: Primary amines (-NH₂) typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. The carbamate N-H bond shows a single, sharp peak in the same region. kiku.dk

C-H Stretching: Aliphatic C-H stretches from the ethylene chains and the tert-butyl group appear just below 3000 cm⁻¹.

C=O Stretching: The carbamate carbonyl group gives rise to a strong, sharp absorption band between 1720 and 1680 cm⁻¹. kiku.dk The exact position is sensitive to hydrogen bonding.

N-H Bending: The scissoring vibration of the primary amine groups is observed in the 1650-1580 cm⁻¹ region.

C-N Stretching: These vibrations are found in the 1250-1020 cm⁻¹ range.

Monitoring changes in the FT-IR spectrum allows for qualitative tracking of a reaction. For example, the disappearance of the characteristic primary amine N-H stretching bands and the appearance of new bands would indicate that the amines have reacted.

Table 3: Characteristic FT-IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) & Carbamate (-NH) | kiku.dk |

| 2980–2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | kiku.dk |

| 1720–1680 | C=O Stretch | Carbamate | kiku.dk |

| 1650–1580 | N-H Bend | Primary Amine (-NH₂) | |

| 1250-1150 | C-O Stretch | Carbamate | kiku.dk |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While this compound itself is a liquid, its derivatives or, more commonly, its metal complexes can often be crystallized. sigmaaldrich.com Single-crystal X-ray diffraction analysis provides a wealth of structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

Table 4: Example of Crystal Structure Data Obtainable from X-ray Crystallography

| Parameter | Description | Example Data (for a related carbamate) researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | C2/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 19.1936 Å, b = 8.7181 Å, c = 19.7619 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 99.513°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 3261.3 |

| Z | The number of molecules per unit cell. | 8 |

Note: Example data is for tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate and is illustrative of the parameters obtained. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methods

The traditional synthesis of carbamates, including tert-Butyl bis(2-aminoethyl)carbamate, often involves reagents that are less than ideal from an environmental and safety standpoint. Consequently, a significant research thrust is the development of "green" and more sustainable synthetic protocols.

Recent advancements have demonstrated a move away from hazardous reagents and metal catalysts. For instance, a novel method for the direct synthesis of carbamates from Boc-protected amines utilizes tert-butoxide lithium as the sole base. nih.gov This approach aligns with the principles of sustainable chemistry by eliminating toxic reagents and metal catalysts, offering a more environmentally benign pathway. nih.gov Research in this area focuses on optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing environmental impact. nih.gov The exploration of alternative, non-toxic bases and solvents is a key objective. google.com

Future work will likely focus on:

Catalyst-Free Systems: Further exploring base-mediated transformations that avoid the need for heavy metal catalysts. nih.gov

Alternative Solvents: Investigating the use of greener solvents or solvent-free conditions to reduce volatile organic compound (VOC) emissions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Exploration of New Catalytic Systems for Carbamate (B1207046) Formation and Cleavage

The formation and cleavage of the carbamate group are fundamental transformations in organic synthesis, and the development of new catalytic systems promises to enhance efficiency and selectivity.

For carbamate formation, research is moving towards the use of carbon dioxide as a C1 building block, which is an abundant, non-toxic, and renewable resource. nih.gov Various catalyst systems, including those based on zinc and titanium, have been shown to be effective for CO2 fixation into carbamates under mild conditions. nih.gov Nickel-based catalysts, particularly when used with nitrogen-based bidentate ligands, have also shown high efficiency in dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols. acs.org

Conversely, the cleavage (deprotection) of carbamates is equally important. While acidic conditions are standard for Boc group removal, research into milder and more selective catalytic methods is ongoing. The mechanism of carbamate cleavage is an area of active study, with investigations into the kinetics and rate-limiting steps of the reaction. acs.orgresearchgate.net

Emerging research in this area includes:

Bifunctional Catalysis: Designing catalysts that can activate both the amine and the carboxylating agent to facilitate carbamate formation under milder conditions. nih.gov

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily recovered and reused, improving the sustainability of the process. nih.gov

Enzymatic Methods: Exploring the use of enzymes for both the formation and cleavage of carbamates, offering high selectivity and operation under environmentally benign aqueous conditions.

Advanced Computational Modeling for Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing more efficient synthetic processes. Density Functional Theory (DFT) calculations and other ab initio methods are being used to model the formation of carbamates. researchgate.netacs.org

These computational studies can:

Elucidate Reaction Pathways: Determine the most energetically favorable routes for a reaction, including the identification of transient intermediates and transition states. researchgate.netmdpi.com

Predict Reactivity: Accurately forecast the electronic and structural features of molecules, including reaction energetics and free energies. researchgate.net

Optimize Catalysts: Provide insights that can guide the design of new catalysts with enhanced activity and selectivity. mdpi.com

For example, computational modeling has been used to compare different mechanistic pathways for carbamate formation, such as the zwitterion mechanism versus a single-step, third-order reaction. researchgate.net By combining DFT calculations for geometry optimization with models for solvation effects, researchers can gain a detailed understanding of the thermochemistry of carbamate formation. acs.orgnih.gov This knowledge is crucial for designing reactions with improved yields and selectivities.

| Computational Method | Application in Carbamate Chemistry | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and conformational analysis of carbamate monomers. acs.orgchemrxiv.org | Provides detailed energy profiles of reaction pathways and helps validate experimental spectroscopic data. acs.orgmdpi.com |

| Ab Initio Calculations | Studying the mechanism of carbamate formation from CO2 and amines. researchgate.net | Suggests that a single-step, third-order reaction is more likely than a mechanism involving a stable zwitterion intermediate. researchgate.net |

| Polarizable Continuum Model (PCM) | Simulating solvent effects on reaction energetics and molecular conformations. acs.orgchemrxiv.org | Allows for more accurate predictions of reaction outcomes in solution. acs.org |

Integration of this compound in Combinatorial Chemistry

This compound serves as a valuable building block in combinatorial chemistry and solid-phase synthesis. Its bifunctional nature, with one protected and two free primary amines, allows for its sequential and controlled incorporation into larger molecular scaffolds.

This is particularly relevant in the synthesis of peptide and polymer libraries, where the Boc-protected amine can be deprotected at a specific step to allow for further elaboration of the molecule. This strategic use of protecting groups is fundamental to building complex molecules with defined sequences and functionalities.

Future applications in this field may involve:

Novel Linkers: Utilizing the diamine structure to create new types of linkers for solid-phase synthesis or for conjugating molecules in applications like antibody-drug conjugates (ADCs). issuu.comissuu.com

Diverse Scaffolds: Incorporating the compound into a wider range of molecular backbones to generate libraries of compounds for high-throughput screening in drug discovery.

Dynamic Combinatorial Libraries: Employing the reversible formation of certain bonds to create dynamic libraries where the composition of the library can change in response to an external stimulus, with this compound acting as a key structural component. rsc.org

Applications in Supramolecular Chemistry and Self-Assembly

The carbamate functional group is capable of participating in hydrogen bonding, a key interaction in supramolecular chemistry and molecular self-assembly. The structure of this compound, with its hydrogen bond donors (the primary amines) and potential acceptor (the carbamate carbonyl), makes it an interesting candidate for the construction of ordered supramolecular architectures.

While direct research on the supramolecular applications of this specific compound is still emerging, the principles of carbamate-driven self-assembly are being explored. The rigidity of the carbamate bond, compared to other linkages, can impart a higher degree of order and predictability to self-assembled structures. acs.org

Potential future research directions include:

Hydrogen-Bonded Networks: Designing and synthesizing molecules where this compound acts as a node in extended hydrogen-bonded networks, leading to the formation of gels, liquid crystals, or porous materials.

Molecular Recognition: Using the specific hydrogen bonding patterns of the carbamate and amine groups to create host molecules for the selective recognition of guest species.

Self-Assembled Materials: Incorporating the compound into polymers or larger molecules that can self-assemble into well-defined nanostructures, such as micelles, vesicles, or fibers, for applications in materials science and nanotechnology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl bis(2-aminoethyl)carbamate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via carbamate protection of bis(2-aminoethyl)amine using di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions. Key parameters include:

- Solvent selection : Use tetrahydrofuran (THF) or dichloromethane (DCM) to balance solubility and reactivity .

- Stoichiometry : Maintain a 1:1 molar ratio of Boc₂O to the amine to avoid overprotection.

- Temperature : Reactions at 0–25°C minimize side reactions like oligomerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Analytical workflow :

- NMR : Confirm Boc group integrity via tert-butyl proton signals (δ 1.4 ppm, singlet) and carbamate carbonyl resonance (δ 155–160 ppm in ¹³C NMR) .

- HPLC : Use a C18 column with UV detection (210–220 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₂₅N₃O₄, exact mass 299.18) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical precautions :

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Storage : Keep in airtight containers at room temperature, protected from moisture and light to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Approach :

- Systematic testing : Measure solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (hexane) solvents.

- Temperature dependence : Use dynamic light scattering (DLS) to study aggregation behavior at 5–50°C .

- pH effects : Solubility may decrease in acidic conditions (pH <4) due to Boc deprotection .

Q. What strategies are effective in minimizing diastereomer formation during the synthesis of this compound derivatives?

- Optimization strategies :

- Chiral auxiliaries : Use enantiopure Boc-protecting agents to control stereochemistry .

- Reaction monitoring : Employ real-time FTIR or inline HPLC to detect early-stage diastereomer formation .

- Low-temperature kinetics : Slow addition of Boc₂O at −10°C reduces kinetic resolution of stereoisomers .

Q. Which analytical techniques are most suitable for detecting trace impurities in this compound samples?

- Advanced methods :

- LC-MS/MS : Identifies impurities at ppm levels, such as hydrolyzed Boc byproducts or oligomers .

- DSC/TGA : Detects residual solvents or decomposition products via thermal stability profiles .

- X-ray crystallography : Resolves structural ambiguities caused by isomeric impurities .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.